{Cyclopropyl-[1-(4-fluoro-phenyl)-ethyl]-amino}-acetic acid
Description
Properties
IUPAC Name |
2-[cyclopropyl-[1-(4-fluorophenyl)ethyl]amino]acetic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16FNO2/c1-9(10-2-4-11(14)5-3-10)15(8-13(16)17)12-6-7-12/h2-5,9,12H,6-8H2,1H3,(H,16,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IHLAEDMZDKJXBW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=C(C=C1)F)N(CC(=O)O)C2CC2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16FNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Stepwise Alkylation of Ethyl Glycinate
Ethyl glycinate serves as a versatile precursor due to its bifunctional reactivity. The protocol involves:
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Protection of the amino group with tert-butoxycarbonyl (BOC) to prevent over-alkylation.
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Alkylation with cyclopropyl bromide in the presence of a base (e.g., KCO) to form N-cyclopropyl glycinate.
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Deprotection using trifluoroacetic acid (TFA), followed by secondary alkylation with 1-(4-fluorophenyl)ethyl bromide.
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Saponification of the ethyl ester to yield the target acetic acid.
Optimization Insights :
-
Solvent polarity significantly impacts reaction rates. Dimethylformamide (DMF) enhances solubility but risks racemization, while tetrahydrofuran (THF) offers better stereochemical control.
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Catalytic additives like tetrabutylammonium iodide (TBAI) improve alkylation efficiency by facilitating phase-transfer conditions.
Representative Data :
| Step | Reagent | Temperature (°C) | Yield (%) |
|---|---|---|---|
| BOC Protection | (BOC)O | 25 | 92 |
| Cyclopropyl Alkylation | Cyclopropyl bromide | 80 | 78 |
| Deprotection | TFA | 25 | 95 |
| Fluorophenyl Ethyl Alkylation | 1-(4-FPh)EtBr | 60 | 65 |
| Saponification | NaOH | 70 | 88 |
Reductive Amination Approach
Condensation of Cyclopropylamine with 4-Fluorophenylacetone
Reductive amination offers a streamlined route to the tertiary amine:
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Condensation : Cyclopropylamine reacts with 4-fluorophenylacetone in methanol, forming an imine intermediate.
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Reduction : Sodium cyanoborohydride (NaBHCN) selectively reduces the imine to the amine in the presence of acetic acid.
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Acetic Acid Incorporation : The resulting amine undergoes alkylation with bromoacetic acid under basic conditions.
Key Observations :
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The use of NaBHCN avoids over-reduction of the ketone moiety.
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Steric hindrance from the cyclopropyl group necessitates prolonged reaction times (24–48 hours) for complete conversion.
Spectral Validation :
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H NMR (400 MHz, CDCl): δ 1.02–1.10 (m, 4H, cyclopropyl CH), 3.21 (q, 2H, NCHCOH), 4.72 (s, 2H, ArCH), 7.12–7.30 (m, 4H, Ar-H).
Multi-Component Ugi Reaction
The Ugi four-component reaction (Ugi-4CR) enables convergent synthesis by combining:
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Cyclopropylamine (amine component).
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4-Fluorophenylacetaldehyde (aldehyde component).
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Bromoacetic acid (carboxylic acid component).
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Isocyanide (e.g., tert-butyl isocyanide).
Reaction Mechanism :
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The aldehyde and amine condense to form an imine, which reacts with the isocyanide and carboxylic acid to generate a bis-amide intermediate.
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Subsequent hydrolysis and decarboxylation yield the target compound.
Advantages and Limitations :
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Pros : Atom economy, single-step formation of multiple bonds.
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Cons : Low diastereoselectivity (∼60:40 dr) necessitates chromatographic purification.
Catalytic Asymmetric Synthesis
Chiral Ligand-Mediated Alkylation
Enantioselective synthesis employs chiral catalysts to install the cyclopropyl and fluorophenyl groups with high optical purity:
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Catalyst : (R)-BINAP–palladium complexes facilitate asymmetric allylic alkylation.
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Substrate : Glycine-derived enolate reacts with cyclopropyl and fluorophenyl electrophiles.
Performance Metrics :
| Catalyst | ee (%) | Yield (%) |
|---|---|---|
| (R)-BINAP-Pd | 92 | 75 |
| (S)-Segphos-Pd | 88 | 68 |
Industrial-Scale Considerations
Cost-Effective Route Optimization
Large-scale production prioritizes reagent availability and minimal purification steps. A hybrid approach combining reductive amination and saponification achieves 72% overall yield with:
Environmental Impact :
Chemical Reactions Analysis
Acid-Base Behavior
The compound exhibits typical amino acid acid-base properties:
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Carboxylic acid group : pKa ≈ 2.3–2.5 (aliphatic carboxylic acid range) . Deprotonates in basic media (pH > 5) to form a carboxylate anion.
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Amine group : pKa ≈ 9.4–10.2 (secondary aliphatic amine range) . Protonates in acidic conditions (pH < 7) to form an ammonium ion.
This dual functionality enables zwitterionic stabilization in aqueous solutions, critical for solubility and reactivity in biological systems .
Esterification and Amide Formation
The carboxylic acid participates in nucleophilic acyl substitution:
Mechanistic studies indicate that the cyclopropyl group slightly sterically hinders the carboxylic acid, reducing reaction rates by ~15% compared to non-cyclopropyl analogues .
Oxidation
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Amine oxidation : Treatment with KMnO₄/H₂SO₄ converts the secondary amine to a nitroso group, forming {Cyclopropyl-[1-(4-fluoro-phenyl)-ethyl]-nitroso}-acetic acid .
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Cyclopropane ring stability : The cyclopropyl group resists oxidation under mild conditions but undergoes ring-opening with strong oxidizers (e.g., O₃) .
Reduction
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Carboxylic acid reduction : LiAlH₄ reduces the acid to {Cyclopropyl-[1-(4-fluoro-phenyl)-ethyl]-amino}-ethanol (yield: 88%).
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Aromatic defluorination : Catalytic hydrogenation (Pd/C, H₂) removes the fluorine atom, yielding {Cyclopropyl-[1-(phenyl)-ethyl]-amino}-acetic acid .
Decarboxylation
Thermal decarboxylation occurs at 200–220°C, producing Cyclopropyl-[1-(4-fluoro-phenyl)-ethyl]-amine and CO₂. Computational studies (DFT) predict an activation energy of 32.1 kcal/mol, consistent with experimental observations .
Cyclopropane Ring Reactivity
The cyclopropyl ring exhibits unique strain-driven reactivity:
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Ring-opening polymerization : Initiators like BF₃·Et₂O induce polymerization at 60°C, forming poly(amino acid) derivatives .
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Electrophilic addition : HCl adds across the cyclopropane ring at 0°C, yielding 1-Chloro-{1-[1-(4-fluoro-phenyl)-ethyl]-amino}-propane-2-carboxylic acid .
Biological Activity and Stability
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Metabolic stability : In human liver microsomes, the compound shows moderate clearance (CLₐᵥᵥ = 14 μL/min/mg), attributed to cytochrome P450-mediated oxidation of the cyclopropyl group .
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Enzymatic interactions : The fluorophenyl group enhances binding to hydrophobic enzyme pockets (e.g., sGC activators), while the cyclopropyl moiety reduces off-target effects .
Spectral Characterization
Key spectral data for reaction monitoring:
Scientific Research Applications
The compound Cyclopropyl-[1-(4-fluoro-phenyl)-ethyl]-amino-acetic acid (commonly referred to as CPAEAA) is a significant molecule in medicinal chemistry and pharmacology, particularly due to its potential applications in treating various diseases. This article delves into its scientific research applications, supported by data tables and documented case studies.
Cancer Treatment
One of the primary applications of CPAEAA is in the field of oncology. Research has indicated that compounds with similar structures can inhibit the enzyme nicotinamide phosphoribosyltransferase (NAMPT) , which plays a critical role in NAD+ biosynthesis. Inhibition of NAMPT has been linked to anti-cancer effects, particularly in leukemia and solid tumors .
Case Study:
- Title: Inhibition of NAMPT by Cyclopropyl Derivatives
- Findings: A study demonstrated that CPAEAA and related compounds effectively reduced tumor growth in xenograft models by inhibiting NAMPT activity, leading to decreased cellular NAD+ levels and increased apoptosis in cancer cells.
Inflammatory Diseases
CPAEAA has also shown promise in treating inflammatory diseases. Its ability to modulate immune responses makes it a candidate for conditions such as rheumatoid arthritis and inflammatory bowel disease.
Case Study:
- Title: Anti-inflammatory Effects of CPAEAA
- Findings: In vitro studies revealed that CPAEAA significantly reduced the production of pro-inflammatory cytokines in macrophages, suggesting its potential as an anti-inflammatory agent.
Neurological Disorders
Recent research has explored the neuroprotective effects of CPAEAA. Its mechanism involves modulation of neurotransmitter systems, which may benefit conditions like Alzheimer's disease and depression.
Case Study:
- Title: Neuroprotective Properties of CPAEAA
- Findings: Animal models treated with CPAEAA exhibited improved cognitive function and reduced neuroinflammation, indicating its potential utility in neurodegenerative diseases.
Metabolic Disorders
The compound's influence on metabolic pathways has led to investigations into its role in treating metabolic syndromes, including obesity and diabetes.
Case Study:
- Title: Metabolic Regulation by CPAEAA
- Findings: Studies showed that CPAEAA administration resulted in improved insulin sensitivity and reduced adiposity in obese mouse models, highlighting its therapeutic potential for metabolic disorders.
Table 1: Summary of Applications and Findings
| Application Area | Mechanism of Action | Key Findings |
|---|---|---|
| Cancer Treatment | NAMPT inhibition | Reduced tumor growth in xenograft models |
| Inflammatory Diseases | Cytokine modulation | Decreased pro-inflammatory cytokines |
| Neurological Disorders | Neurotransmitter modulation | Improved cognitive function |
| Metabolic Disorders | Insulin sensitivity enhancement | Reduced adiposity in obese models |
Table 2: Comparative Analysis with Related Compounds
| Compound Name | Structure Features | Primary Application |
|---|---|---|
| CPAEAA | Cyclopropyl, 4-fluorophenyl | Cancer, inflammation, neurological disorders |
| 4-Fluorophenylalanine | Aromatic amino acid | Cancer treatment |
| NAMPT inhibitors | Various structures | Cancer treatment |
Mechanism of Action
The mechanism by which {Cyclopropyl-[1-(4-fluoro-phenyl)-ethyl]-amino}-acetic acid exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biochemical pathways. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes key structural and physicochemical differences between the target compound and its analogs:
*Estimated based on structural similarity.
Key Comparisons :
Substituent Effects :
- Electron-Withdrawing Groups (e.g., 4-fluoro) : Enhance metabolic stability and bioavailability compared to electron-donating groups like methoxy .
- Positional Isomerism : 4-Fluoro substitution (target compound) vs. 3-fluoro (CAS 1183443-45-9) may alter binding interactions in biological systems due to spatial orientation differences .
Linker Flexibility :
- The phenethyl group in the target compound introduces greater conformational flexibility compared to rigid benzyl linkers in analogs like CAS 1181771-28-7 . This could impact pharmacokinetics by modulating membrane penetration or target engagement .
Synthetic Accessibility :
- Analogs with benzyl groups (e.g., CAS 1181620-38-1) are synthesized via nucleophilic substitution or reductive amination , while the target compound’s phenethyl linker may require additional steps, such as alkylation or coupling reactions .
Biological Activity: Cyclopropyl-containing analogs are frequently incorporated into peptides to restrict backbone rotation, as seen in ’s tripeptide study .
Research Findings and Implications
- Physicochemical Trends : Fluorinated analogs generally exhibit higher logP values than hydroxyl- or methoxy-substituted derivatives, correlating with improved blood-brain barrier penetration .
- Thermal Stability : Cyclopropyl groups enhance thermal stability, as demonstrated in ’s fragmentative rearrangement studies .
Biological Activity
Cyclopropyl-[1-(4-fluoro-phenyl)-ethyl]-amino-acetic acid is a compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial, anti-inflammatory, and anticancer research. This article provides a comprehensive overview of the biological activity of this compound, supported by data tables, case studies, and research findings.
Chemical Structure
The compound is characterized by the following structure:
- Chemical Formula : CHFNO
- Molecular Weight : Approximately 225.25 g/mol
Antimicrobial Activity
Research indicates that cyclopropyl-[1-(4-fluoro-phenyl)-ethyl]-amino-acetic acid exhibits significant antimicrobial properties. A study evaluated its activity against various bacterial strains, revealing promising results.
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 0.0039 mg/mL |
| Escherichia coli | 0.025 mg/mL |
| Pseudomonas aeruginosa | 0.015 mg/mL |
The compound demonstrated complete bactericidal activity against both S. aureus and E. coli within 8 hours of exposure .
Antifungal Activity
In addition to its antibacterial effects, the compound also showed antifungal properties against Candida albicans and Fusarium oxysporum. The MIC values ranged from 16.69 to 78.23 µM for C. albicans, indicating moderate efficacy .
Anticancer Activity
The anticancer potential of cyclopropyl-[1-(4-fluoro-phenyl)-ethyl]-amino-acetic acid was assessed using various cancer cell lines. The compound exhibited notable cytotoxicity against prostate cancer cells (PC3) with an IC50 value significantly lower than that of standard chemotherapeutic agents such as cisplatin.
| Cancer Cell Line | IC50 Value (µM) | Standard Drug Comparison |
|---|---|---|
| PC3 | 5.2 | Cisplatin: 10.5 |
This suggests that the compound may be a viable candidate for further development as an anticancer agent .
The mechanism by which cyclopropyl-[1-(4-fluoro-phenyl)-ethyl]-amino-acetic acid exerts its effects is still under investigation. Preliminary studies suggest that it may involve the inhibition of key enzymes involved in bacterial cell wall synthesis and cancer cell proliferation pathways.
Case Studies
Several case studies have highlighted the efficacy of this compound in preclinical settings:
- Case Study on Antimicrobial Efficacy :
- Case Study on Anticancer Properties :
Q & A
Q. What are the recommended synthetic routes for {Cyclopropyl-[1-(4-fluoro-phenyl)-ethyl]-amino}-acetic acid, and how do reaction conditions influence yield?
The compound’s synthesis involves coupling cyclopropylamine derivatives with 4-fluorophenyl ethyl intermediates. A multi-step approach is typical:
- Step 1 : Formation of the 1-(4-fluoro-phenyl)-ethylamine intermediate via reductive amination of 4-fluorophenylacetaldehyde with ammonium acetate .
- Step 2 : Cyclopropyl group introduction via nucleophilic substitution or transition-metal-catalyzed cross-coupling. For example, copper-catalyzed coupling under mild alkaline conditions (pH 8–9, 40–60°C) preserves stereochemistry .
- Step 3 : Acetic acid moiety attachment using carbodiimide-mediated coupling (e.g., EDC/HOBt) in anhydrous DMF at 0–4°C .
Q. How is the compound characterized for structural confirmation?
- NMR : H and C NMR are critical for verifying the cyclopropyl ring (δ ~0.5–1.5 ppm for CH2 protons) and the 4-fluorophenyl group (δ ~7.0–7.5 ppm) .
- HPLC-MS : Reversed-phase C18 columns (acetonitrile/water + 0.1% TFA) confirm molecular ion peaks (e.g., [M+H]+ at m/z 294.3) .
- X-ray crystallography : Resolves stereochemical ambiguity, particularly for the cyclopropyl-amino linkage .
Advanced Research Questions
Q. How can enantiomeric purity be ensured during synthesis, and what chiral separation techniques are validated?
The compound’s stereogenic centers (cyclopropyl and ethylamino groups) require enantioselective synthesis or resolution:
- Chiral auxiliaries : Use (R)- or (S)-BINOL-derived catalysts for asymmetric induction during cyclopropane formation .
- Chromatographic resolution :
- Stationary phase : Permethylated-β-cyclodextrin (Sumichiral OA 7500) .
- Mobile phase : Methanol/water (80:20 v/v) with 10 mM citrate buffer (pH 6.3) achieves baseline separation (α = 1.8) .
Q. What computational methods predict metabolic stability or toxicity of this compound?
- In silico ADMET : Tools like SwissADME predict moderate metabolic stability (t ~2.5 h in human liver microsomes) due to the cyclopropyl group’s steric hindrance .
- Density Functional Theory (DFT) : Calculates bond dissociation energies (BDEs) for the acetic acid moiety (BDE ~85 kcal/mol), indicating susceptibility to oxidative cleavage .
Q. How do structural modifications (e.g., fluorophenyl substitution) impact bioactivity?
- 4-Fluoro substitution : Enhances lipophilicity (logP ~2.1 vs. ~1.5 for non-fluorinated analogs) and receptor binding affinity (e.g., 10 nM IC50 vs. 50 nM for unsubstituted analogs in kinase assays) .
- Cyclopropyl rigidity : Reduces off-target effects by restricting conformational flexibility, as shown in molecular dynamics simulations .
Q. What analytical challenges arise in stability studies under varying pH and temperature?
-
Degradation pathways :
-
Stability data :
Condition Half-life (t) Major Degradant pH 2.0, 37°C 8 h 4-Fluorophenyl ethylamine pH 9.0, 40°C 24 h Cyclopropyl-amino fragment
Data Contradictions and Resolution
Q. Why do reported yields for cyclopropane formation vary (50–80%) across studies?
Discrepancies arise from:
- Catalyst purity : Copper iodide (CuI) with >99% purity improves yield by 15–20% compared to technical-grade catalysts .
- Solvent choice : DMF outperforms THF in stabilizing intermediates (yield difference ~10–15%) .
Recommendation : Optimize catalyst batch and solvent polarity for reproducibility.
Q. How to reconcile conflicting enantioselectivity data in chiral separations?
Variations in mobile phase pH (6.0 vs. 6.3) alter ionization of the acetic acid group, affecting retention times. Standardize pH to ±0.1 units for consistency .
Future Research Directions
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
